
N,N'-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is a complex organic compound characterized by the presence of nitrobenzene and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pentane-1,5-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the diamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N,N’-(Pentane-1,5-diyl)bis(2-aminobenzene-1-sulfonamide).
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though these reactions are less common.
科学研究应用
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving sulfonamide and nitrobenzene groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) depends on its application. In biological systems, it may act by inhibiting enzymes that interact with sulfonamide or nitrobenzene groups. The compound can bind to the active site of the enzyme, blocking its activity and leading to a biological effect. The specific molecular targets and pathways involved would depend on the enzyme or biological process being studied.
相似化合物的比较
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with an ethane linker instead of pentane.
N,N’-(Pentane-1,5-diyl)bis(2-hydroxybenzamide): Similar structure but with hydroxy groups instead of nitro groups.
N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide): Similar structure but with chloroacetamide groups instead of nitrobenzene sulfonamide groups.
Uniqueness
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
832730-54-8 |
|---|---|
分子式 |
C17H20N4O8S2 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
2-nitro-N-[5-[(2-nitrophenyl)sulfonylamino]pentyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O8S2/c22-20(23)14-8-2-4-10-16(14)30(26,27)18-12-6-1-7-13-19-31(28,29)17-11-5-3-9-15(17)21(24)25/h2-5,8-11,18-19H,1,6-7,12-13H2 |
InChI 键 |
BEQVXOHLNIOWLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


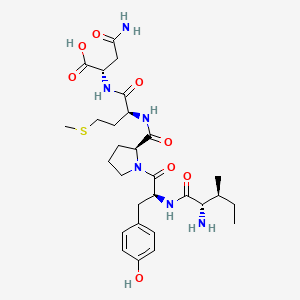
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
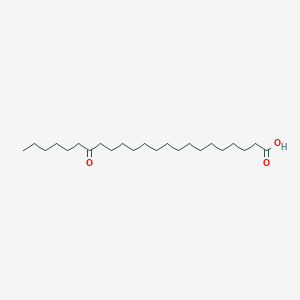
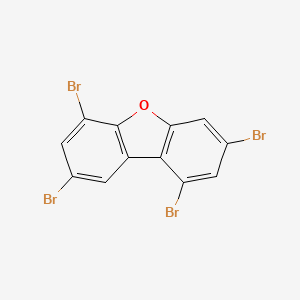
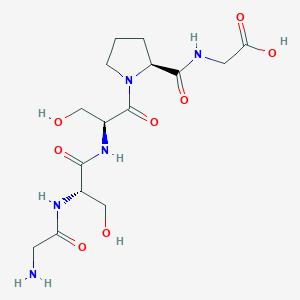
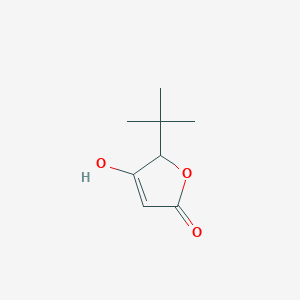
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
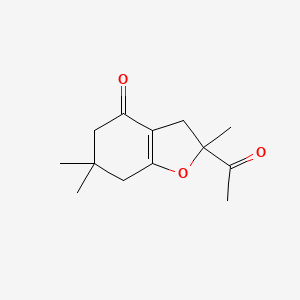
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
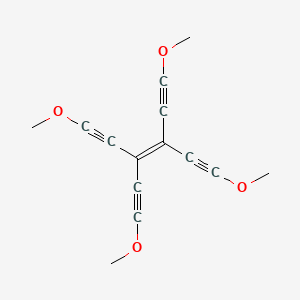
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
